molecular formula C7H14ClNO2 B2969351 (+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride CAS No. 1335042-26-6

(+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride

Cat. No.: B2969351
CAS No.: 1335042-26-6
M. Wt: 179.64
InChI Key: ZRJVTXHYABCDOT-UHFFFAOYSA-N
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Description

(+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to form intermolecular hydrogen bonds, which play a crucial role in its biological activity. The compound’s effects are mediated through its ability to participate in molecular recognition processes and its potential to influence prebiotic chemical evolution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride is unique due to its specific structural features that enable it to form stable hydrogen-bonded dimers. This property is crucial for its applications in molecular recognition and supramolecular chemistry. Additionally, its potential role in prebiotic chemistry sets it apart from other similar compounds.

Properties

IUPAC Name

3-amino-3,4-dimethylpent-4-enoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5(2)7(3,8)4-6(9)10;/h1,4,8H2,2-3H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJVTXHYABCDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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